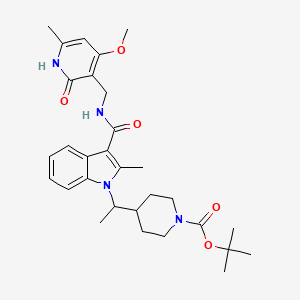

tert-Butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate

Description

Chemical Identity and Synthesis The compound, with the CAS number 1450655-10-3, is a complex heterocyclic molecule featuring a tert-butyl carbamate-protected piperidine core linked to a 2-methylindole moiety and a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine (pyridinone) group via a carbamoyl bridge. It is supplied by Key Organics with a certified purity of >97% and is designated for research applications .

Synthesis involves multi-step reactions, including:

Intermediate Preparation: Key intermediates like tert-butyl (R)-4-(1-((3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-yl)amino)ethyl)piperidine-1-carboxylate (Compound 17) are synthesized using palladium-catalyzed cross-coupling and RuPhos-based catalysts .

Final Assembly: The pyridinone-indole carbamoyl linkage is formed via carbodiimide-mediated coupling, followed by purification via column chromatography and analytical validation using LC-MS, HPLC/MS, and ¹H NMR .

Properties

IUPAC Name |

tert-butyl 4-[1-[3-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-2-methylindol-1-yl]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O5/c1-18-16-25(38-7)23(27(35)32-18)17-31-28(36)26-20(3)34(24-11-9-8-10-22(24)26)19(2)21-12-14-33(15-13-21)29(37)39-30(4,5)6/h8-11,16,19,21H,12-15,17H2,1-7H3,(H,31,36)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGFXARUXJCYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)C(=O)OC(C)(C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an indole moiety, and a pyridine derivative. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to tert-butyl 4-(1-(3-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl) have demonstrated significant anticancer properties. The 1,3,4-oxadiazole scaffold, often included in such compounds, has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds targeting enzymes such as thymidylate synthase and histone deacetylases (HDACs) have been effective in reducing tumor growth by disrupting critical cellular processes involved in DNA synthesis and cell cycle regulation .

- Apoptosis Induction : Many studies highlight the ability of these compounds to induce apoptosis in cancer cells. For instance, the combination of certain derivatives with established chemotherapeutics has been shown to enhance apoptotic effects .

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, MCF7) have reported that these compounds exhibit low half-maximal effective concentration (EC50) values, indicating high potency against malignant cells .

Pharmacokinetics

Pharmacokinetic studies have demonstrated favorable profiles for related compounds. For example, a study on fluorinated analogues showed that they exhibited excellent oral bioavailability and moderate clearance rates when administered to mice . Key pharmacokinetic parameters include:

| Compound | Clearance (L/h/kg) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| 12 | 4.45 | 0.40 | 91.6 |

| 13 | 2.16 | 1.63 | 100 |

These findings suggest that modifications to the chemical structure can significantly impact the pharmacokinetic properties and therapeutic efficacy of the compound.

The mechanisms through which tert-butyl 4-(1-(3-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl) exerts its biological effects are multifaceted:

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell growth and survival, including those regulated by growth factors and kinases .

- Molecular Docking Studies : Computational studies have suggested potential binding affinities to key protein targets implicated in cancer progression. These studies are crucial for understanding how structural modifications can enhance biological activity .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of tert-butyl 4-(1-(3-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl). For instance:

Case Study: Antitumor Activity

A study explored the antitumor effects of a related compound in vivo using xenograft models. The results indicated significant tumor reduction compared to control groups when administered at specific dosages .

Scientific Research Applications

Histone Methyltransferase Inhibition

One of the primary applications of this compound is its role as an inhibitor of histone methyltransferases, specifically EZH2 (Enhancer of Zeste Homolog 2). EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in transcriptional silencing through histone methylation. Inhibition of EZH2 has been linked to the reactivation of tumor suppressor genes and has shown promise in treating various cancers, particularly B-cell lymphomas .

Case Study:

A study demonstrated that modifications to the piperidine structure significantly improved the compound's potency against EZH2. The synthesized derivatives exhibited enhanced cellular potency, indicating that structural optimization can lead to more effective inhibitors .

Anticancer Activity

The compound has been evaluated for its anticancer properties in preclinical models. For instance, it has shown efficacy in reducing tumor growth in xenograft models by targeting epigenetic regulators involved in cancer progression. The compound's ability to penetrate cells and affect gene expression profiles makes it a candidate for further development in oncology .

Table 1: Summary of Anticancer Activity

| Compound | EC50 (μM) | Tumor Reduction (%) | Model |

|---|---|---|---|

| tert-butyl derivative | 0.020 | 47% reduction in H3K27me3 | Mouse xenograft model |

| Control | N/A | N/A | N/A |

Synthesis and Optimization

The synthesis of tert-butyl 4-(1-(3-(((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-2-methyl-1H-indol-1-yl)ethyl)piperidine-1-carboxylate involves several steps, including amidation and reduction processes that yield high-purity products suitable for biological testing. Structural modifications have been shown to enhance bioavailability and reduce systemic clearance rates, making them more effective as therapeutic agents .

Comparison with Similar Compounds

Structural Features

- Piperidine Core : The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis.

The compound belongs to a class of piperidine-indole-carbamate derivatives . Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

The tert-butyl carbamate in 1450655-10-3 and 1353974-00-1 enhances stability during synthesis but may reduce membrane permeability compared to unprotected piperidines (e.g., Compound 2) .

Synthetic Challenges :

- The target compound requires RuPhos catalysts and rigorous purification (e.g., LC-MS), whereas analogs like 170364-89-3 are synthesized via simpler routes .

Analytical Validation :

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine-carboxylate core followed by coupling of the indole and pyridine moieties. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the indole and pyridine subunits .

- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection, with acidic conditions (e.g., TFA in DCM) for deprotection .

- Purification : Silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) is standard for isolating intermediates. Final products may require recrystallization from ethanol or acetonitrile for high purity .

Q. What safety protocols are critical during handling and storage?

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline solution for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone integrity. Key signals include:

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?

- Cross-Validation : Compare computed (DFT-optimized) NMR chemical shifts with experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or crystal-packing effects .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation in carbamate or amide bonds .

- Synchrotron XRD : For ambiguous cases, collect high-resolution X-ray data (λ = 0.7–1.0 Å) to resolve electron density maps .

Q. What strategies enhance the biological activity of this compound while maintaining solubility?

- Functional Group Modification :

- Indole Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-methyl position to improve target affinity .

- Pyridine Ring : Replace methoxy with polar groups (e.g., –OH or –NH₂) to enhance aqueous solubility .

Q. What advanced statistical methods are recommended for analyzing dose-response data in biological assays?

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to determine EC₅₀/IC₅₀ values. Use software like GraphPad Prism for robust error estimation .

- Bootstrap Analysis : Resample data 10,000 times to calculate 95% confidence intervals for potency metrics .

- Machine Learning : Train random forest models on structural analogs to predict activity cliffs and optimize SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.